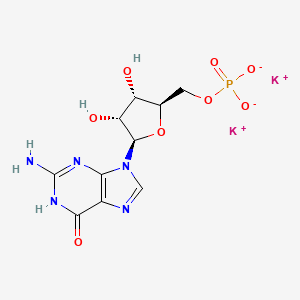

Dipotassium 5'-guanylate

Description

Properties

CAS No. |

3254-39-5 |

|---|---|

Molecular Formula |

C10H12K2N5O8P |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

dipotassium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O8P.2K/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

BCQFRUIIFOQGFI-LGVAUZIVSA-L |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[K+].[K+] |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[K+].[K+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[K+].[K+] |

Other CAS No. |

3254-39-5 |

sequence |

G |

Origin of Product |

United States |

Scientific Research Applications

Flavor Enhancement in Food Products

GMP is primarily recognized for its role as a flavor enhancer. It has been shown to enhance the taste of various food items, making them more palatable. According to research, GMP can intensify the umami flavor when combined with other compounds like MSG and IMP, allowing for reduced sodium content in formulations without sacrificing taste quality .

Table 1: Flavor Enhancement Properties of Dipotassium 5'-guanylate

| Compound | Flavor Enhancement Effect | Common Uses |

|---|---|---|

| This compound | High | Processed foods, snacks, sauces |

| Monosodium glutamate (MSG) | Very High | Asian cuisine, soups |

| Disodium 5'-inosinate (IMP) | High | Broths, gravies |

Application in Animal Feed

GMP has been authorized as a sensory additive in animal feed across various species. The European Food Safety Authority (EFSA) evaluated its safety and efficacy, concluding that it does not pose safety concerns when used under specified conditions. GMP was found to effectively enhance the flavor of animal feed, contributing to better feed intake and overall animal health .

Case Study: Efficacy in Animal Nutrition

- A study assessed the impact of GMP on feed palatability in poultry. Results indicated that birds consuming GMP-enriched feed showed a significant increase in feed intake compared to control groups. This suggests that GMP not only enhances flavor but may also improve growth performance .

Safety Evaluations

The safety profile of this compound has been extensively studied. Research indicates that it is safe for consumption by humans and animals alike when used appropriately. The EFSA has consistently reaffirmed its safety, noting no adverse effects under recommended usage conditions .

Table 2: Safety Profile of this compound

| Parameter | Findings |

|---|---|

| Toxicity | No significant toxicity reported |

| Acceptable Daily Intake | Established for human consumption |

| Environmental Impact | Minimal impact under normal use |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Other Guanylate Salts

Disodium 5'-Guanylate (INS 627)

- Structure : Sodium salt of guanylic acid (C${10}$H${12}$N$5$Na$2$O$_8$P) .

- Function: Primary flavor enhancer in savory foods, often paired with disodium inosinate.

- Solubility : Highly soluble in water, making it suitable for liquid formulations .

- Safety : Acute oral LD$_{50}$ in mice exceeds 10,000 mg/kg, indicating low toxicity .

- Market : Dominates the nucleotide flavor enhancer market due to established use and regulatory approval .

Calcium 5'-Guanylate (E629)

Key Differences :

Comparison with Other Nucleotide Flavor Enhancers

Disodium 5'-Inosinate (INS 631)

- Function : Synergizes with guanylates to enhance umami; often used in a 1:1 ratio with INS 627 or 628 .

- Efficacy : Combined with guanylates, it reduces the required MSG by up to 90% while maintaining flavor intensity .

- Applications: Predominantly in snacks, canned meats, and instant noodles .

5'-Adenylate and Calcium Inosinate

Biochemical and Industrial Considerations

Guanylate Kinase Interactions

- Guanylate kinase isozymes phosphorylate GMP derivatives to GDP. Studies show that modified nucleotides (e.g., DHPG 5'-monophosphate) exhibit higher Km values (~42–54 µM) compared to natural GMP, indicating lower enzyme affinity .

- This compound’s structural similarity to GMP ensures efficient phosphorylation in biochemical pathways, though food applications prioritize stability and solubility over enzymatic activity .

Preparation Methods

Detailed Preparation Method Based on Guanosine Sodium Salt Phosphorylation

A highly detailed and industrially relevant method is described in patent CN101993466B, which outlines a six-step process to prepare 5'-sodium guanylate, which can be converted to this compound by ion exchange or neutralization.

| Step | Description | Conditions/Notes |

|---|---|---|

| A | 5'-phosphorylation reaction of guanosine sodium salt with POCl3 in triethyl phosphate solvent | Mass ratio guanosine sodium salt:triethyl phosphate = 1:3–20; mol ratio guanosine sodium salt:POCl3 = 1:1.05–5.0; temperature -10 to +20 °C |

| B | Hydrolysis of phosphorylation reaction mixture in ice water | Produces hydrolyzed solution containing 5'-guanylic acid, triethyl phosphate, phosphoric acid, HCl, by-products |

| C | pH adjustment of hydrolyzed solution to 9.0–10.0 with ammonia | Forms 5'-guanylic acid ammonium salts aqueous solution; temperature controlled between -10 to +20 °C |

| D | Natural phase separation by standing; aqueous phase pH adjusted to 3.0 ± 0.5 with hydrochloric acid | Precipitates large amounts of 5'-guanylic acid; separates triethyl phosphate organic layer from aqueous layer |

| E | Separation of precipitated 5'-guanylic acid wet product | Wet product contains mainly 5'-guanylic acid |

| F | Dissolution of wet product in water; pH adjusted to 8.0 ± 0.5 with sodium hydroxide; crystallization by adding 95% ethanol | Produces purified 5'-sodium guanylate crystals |

This method emphasizes simplicity, reduced pollution, and improved product quality by avoiding complicated organic solvent extraction and ion-exchange resin regeneration steps. The use of triethyl phosphate as both solvent and phosphorylation reagent is central, with careful temperature and pH control to maximize yield and purity.

Conversion to this compound

While the above method produces 5'-sodium guanylate, this compound is commonly obtained by neutralizing the guanylic acid or sodium salt intermediate with potassium hydroxide or potassium salts under controlled pH conditions. This step typically involves:

- Dissolving the sodium salt or guanylic acid in water

- Adjusting pH to mildly alkaline (around 8.0–9.0) with potassium hydroxide

- Crystallizing the dipotassium salt by adding alcohol (e.g., ethanol) or by controlled cooling

This conversion step is standard in industry but less frequently detailed in patents, as it is a straightforward acid-base neutralization and crystallization process.

Analysis of Preparation Methods

| Aspect | Method Using Triethyl Phosphate and POCl3 (Patent CN101993466B) |

|---|---|

| Raw materials | Guanosine sodium salt, POCl3, triethyl phosphate |

| Reaction conditions | -10 to +20 °C, molar ratios optimized for phosphorylation selectivity |

| Purification | pH-induced precipitation, natural phase separation, ethanol crystallization |

| Environmental considerations | Avoids organic solvent extraction, minimizes toxic residues |

| Yield and purity | High selectivity for 5'-position phosphorylation, improved purity |

| Industrial scalability | Suitable for large-scale production due to simplified purification steps |

The method described in CN101993466B represents a significant improvement over older methods that relied on organic solvent extraction and ion-exchange resins, which posed environmental and operational challenges. The use of ammonia for pH adjustment and natural phase separation reduces chemical waste and simplifies downstream processing.

Comparison with Related Nucleotide Preparation Methods

While direct patents on this compound are limited, related nucleotides such as disodium 5'-inosinate (IMP) share similar preparation and purification strategies. For example, CN101918576A and WO2009084836A2 describe crystallization-based purification from fermentation broths with controlled pH, temperature, and organic solvent addition to induce crystallization. These methods emphasize:

- pH adjustment to neutral or slightly alkaline range to minimize solubility

- Controlled heating and cooling rates to optimize crystal formation

- Use of hydrophilic organic solvents (methanol, ethanol) for crystallization

Although these are for inosinate, the principles are transferable to guanylate salts, especially in the crystallization and purification steps.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Guanosine sodium salt to triethyl phosphate mass ratio | 1:3 to 1:20 | Ensures effective phosphorylation |

| Guanosine sodium salt to POCl3 molar ratio | 1:1.05 to 1:5.0 | Excess POCl3 promotes phosphorylation |

| Phosphorylation reaction temperature | -10 to +20 °C | Controls selectivity and yield |

| Hydrolysis medium | Ice water | Converts phosphorylated intermediate to guanylic acid |

| pH for ammonium adjustment | 9.0 to 10.0 | Forms ammonium salts, aids separation |

| pH for acid precipitation | 3.0 ± 0.5 | Precipitates guanylic acid |

| pH for final crystallization | 8.0 ± 0.5 | Optimizes sodium salt crystallization |

| Crystallization solvent | 95% ethanol | Facilitates crystal formation |

Q & A

Q. What analytical methods are recommended for identifying and quantifying dipotassium 5'-guanylate in complex food matrices?

To identify and quantify this compound (INS 628), high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is preferred due to its specificity for nucleotides. Sample preparation should include extraction with aqueous solvents (e.g., 0.1 M HCl) to isolate the compound, followed by filtration to remove interfering macromolecules like proteins. Validation parameters (linearity, recovery, limit of detection) must be established using spiked matrices to ensure accuracy .

Q. How can researchers distinguish this compound from structurally similar nucleotides, such as disodium 5'-guanylate (INS 627)?

Differentiation relies on cation-specific techniques:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects potassium (K⁺) vs. sodium (Na⁺) ions.

- Nuclear Magnetic Resonance (NMR) : Chemical shifts in the phosphate and ribose regions vary slightly due to cation interactions .

- Ion Chromatography : Separates anions/cations based on ionic mobility, distinguishing K⁺-bound and Na⁺-bound guanylates .

Q. What are the stability considerations for this compound in experimental buffers?

The compound degrades under high temperatures (>80°C) and extreme pH (<3 or >9). For stability studies:

- Use buffered solutions (pH 6–7) and monitor degradation via HPLC at intervals.

- Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported synergistic effects between this compound and monosodium glutamate (MSG)?

Conflicting data on synergy often arise from variations in food matrices or concentration ratios. To resolve this:

- Factorial Design : Test multiple ratios (e.g., 1:10 to 1:100 MSG:guanylate) across model systems (liquid vs. solid matrices).

- Sensory Analysis : Use trained panels to quantify umami intensity via dose-response curves, controlling for pH and ionic strength .

- Statistical Modeling : Apply ANOVA or multivariate analysis to isolate variables affecting synergy .

Q. What methodologies are suitable for investigating the role of this compound in cellular signaling pathways beyond its flavor-enhancing properties?

To explore non-sensory biological effects:

- In Vitro Assays : Use HEK293 or CHO cells transfected with umami taste receptors (T1R1/T1R3) to measure intracellular calcium flux via fluorescence imaging.

- Transcriptomics : Compare gene expression profiles in exposed vs. control cells using RNA-seq.

- Kinase Activity Assays : Assess phosphorylation changes in signaling pathways (e.g., MAPK) via Western blot .

Q. How can researchers reconcile discrepancies in the reported thermal degradation kinetics of this compound across studies?

Variations in activation energy (Ea) values may stem from differing analytical methods or matrix effects. Mitigation strategies include:

- Isothermal Studies : Conduct degradation experiments at controlled temperatures (e.g., 60°C, 70°C, 80°C) in inert buffers.

- Arrhenius Modeling : Calculate Ea using rate constants derived from HPLC peak area decay.

- Interlaboratory Comparisons : Standardize protocols (e.g., buffer composition, heating duration) to reduce methodological bias .

Q. What advanced techniques enable the study of this compound’s interaction with lipid bilayers in model membrane systems?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid vesicles containing umami receptor components.

- Molecular Dynamics Simulations : Model hydrogen bonding and electrostatic interactions between guanylate and phospholipid headgroups.

- Differential Scanning Calorimetry (DSC) : Detect phase transition changes in membranes upon guanylate incorporation .

Methodological Best Practices

- Reproducibility : Document buffer composition, temperature, and equipment calibration in detail .

- Data Presentation : Use tables to compare degradation kinetics (e.g., half-life at varying pH) or synergistic ratios.

- Ethical Compliance : Validate sensory studies with ethics board approvals and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.